molecular formula C10H9KN2O2S2 B1414052 Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate CAS No. 2059954-46-8

Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No. B1414052
CAS RN: 2059954-46-8
M. Wt: 292.4 g/mol
InChI Key: GPOFXXWHMKBNOC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate is a chemical compound with the molecular formula C10H11KN2O2S2 . It is not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The molecular structure of this compound includes a thiophen-2-yl group, an amino group, and a thiazol-4-yl group . The presence of these groups suggests that the compound may have interesting chemical properties and potential applications.

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

Compounds containing thiazole rings have shown significant analgesic and anti-inflammatory activities . This suggests that our compound could be developed into a drug that reduces pain and inflammation, potentially offering an alternative to current analgesics and anti-inflammatory medications with fewer side effects.

Antimicrobial and Antifungal Applications

Thiophene derivatives are known to possess antimicrobial and antifungal properties . This makes them valuable in the development of new treatments for bacterial and fungal infections, especially in an era where antibiotic resistance is a growing concern.

Antiviral and Antiretroviral Applications

Thiazole derivatives have been used in the synthesis of antiviral and antiretroviral drugs . The compound could be explored for its efficacy against various viral infections, including HIV, offering a new avenue for antiviral drug development.

Diuretic Applications

Some thiazole derivatives have been found to have diuretic effects, which means they can help remove excess water from the body . This application could be particularly useful in treating conditions like hypertension and certain types of edema.

Neuroprotective Applications

The neuroprotective potential of thiazole derivatives makes them candidates for treating neurological disorders . Research into the compound could lead to new treatments for diseases like Alzheimer’s and Parkinson’s, where neuroprotection is a key therapeutic goal.

Antitumor and Cytotoxic Applications

Thiazole derivatives have shown promise in antitumor and cytotoxic applications, with some compounds demonstrating potent effects on cancer cell lines . Investigating the compound’s potential as an antineoplastic agent could contribute to the development of new cancer therapies.

Kinase Inhibition and Anti-Cancer Applications

Thiophene derivatives have been reported to inhibit kinases, which are enzymes that play a crucial role in the signaling pathways of cancer cells . This suggests that the compound could be used in targeted cancer therapies, particularly in cases where specific kinase activity is associated with tumor growth and progression.

Future Directions

Thiophene derivatives, including this compound, have been the subject of much research due to their diverse biological activities . Future research may focus on exploring these activities further and developing new therapeutic applications for these compounds.

properties

IUPAC Name

potassium;2-[2-(thiophen-2-ylmethylamino)-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2.K/c13-9(14)4-7-6-16-10(12-7)11-5-8-2-1-3-15-8;/h1-3,6H,4-5H2,(H,11,12)(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOFXXWHMKBNOC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC2=NC(=CS2)CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9KN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate
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Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate
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Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate
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Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate
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Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate
Reactant of Route 6
Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate

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